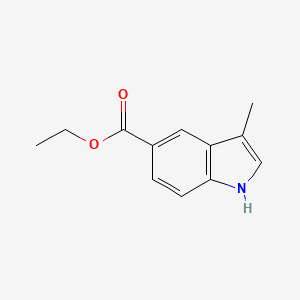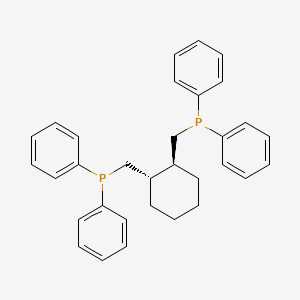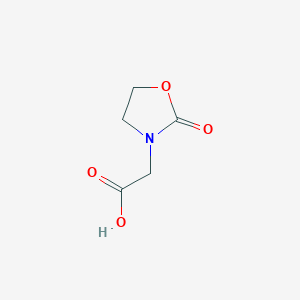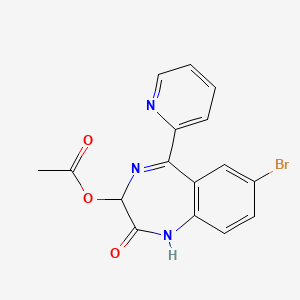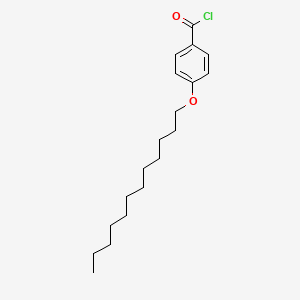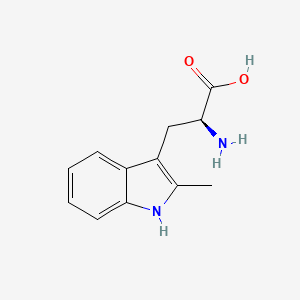
2-甲基-L-色氨酸
描述
2-Methyl-L-tryptophan is an L-tryptophan derivative in which the hydrogen at position 2 on the indole ring is replaced by a methyl group . It has a role as a bacterial metabolite .
Synthesis Analysis
The synthesis of 2-Methyl-L-tryptophan involves several enzymes controlling the carbon flux to L-tryptophan . These enzymes process the precursor 2-methyl-L-tryptophan through reversible transamination and selective oxygenation . This initiates a highly reactive rearrangement in which selective C2-N1 bond cleavage via hydrolysis for indole ring-opening is closely coupled with C2’-N1 bond formation via condensation for recyclization and ring expansion in the production of a quinoline ketone intermediate .
Molecular Structure Analysis
The molecular formula of 2-Methyl-L-tryptophan is C12H14N2O2 . The structure of 2-Methyl-L-tryptophan includes an indole ring, which is a benzene ring fused to a pyrrole ring .
Chemical Reactions Analysis
The key expansion of an indole to a quinoline in the formation of quinaldic acid relies on the activities of the pyridoxal-5’-phosphate-dependent protein TsrA and the flavoprotein TsrE . These proteins act in tandem to process the precursor 2-methyl-L-tryptophan through reversible transamination and selective oxygenation .
Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-L-tryptophan is 218.25 g/mol . It is considered more or less hydrophobic depending on the many different hydrophobic/hydrophilic scales that have been developed over the years .
科学研究应用
Biosynthesis and Metabolic Engineering
2-Methyl-L-tryptophan is a substrate of the enzyme tryptophanase . It is formed from 2-methylindole and L-serine, and from 2-methylindole, pyruvate, and ammonium ion . This knowledge can be used in metabolic engineering to produce 2-Methyl-L-tryptophan in a controlled manner.
Industrial Biomanufacturing
Tryptophan derivatives, including 2-Methyl-L-tryptophan, are produced in the tryptophan metabolic pathway . They are widely used in the chemical, food, polymer, and pharmaceutical industry . The biosynthesis method combines metabolic engineering with synthetic biology and system biology .
Microbial Fermentation
L-tryptophan and its derivatives, including 2-Methyl-L-tryptophan, are widely used in various industries . Microbial fermentation is the most commonly used method to produce L-tryptophan . This method allows for the environmentally benign synthesis of L-tryptophan from inexpensive and renewable carbon sources .
Pharmaceutical Applications
Key enzymes of L-Trp metabolism, which include 2-Methyl-L-tryptophan, are targets of inhibitors currently undergoing clinical trials in cancerology, dermatology, and gastroenterology .
Cancer Research
Indoleamine 2,3-dioxygenase (IDO) is an immunomodulating enzyme that is overexpressed in many cancers with poor prognosis . IDO suppresses T cell immunity by catabolizing tryptophan into kynurenine (KYN), which induces apoptosis in T effector cells and enhances T regulatory cells . This provides a powerful immunosuppressive mechanism in tumors .
Food and Feed Additives
L-tryptophan, including its derivative 2-Methyl-L-tryptophan, has attracted much attention in recent years for its application in food additives and feed .
作用机制
Target of Action
2-Methyl-L-Tryptophan (2-MT) primarily targets the enzymes involved in the metabolism of L-Tryptophan . These enzymes include the pyridoxal-5’-phosphate-dependent protein TsrA and the flavoprotein TsrE . These proteins play a significant role in the biosynthesis of Thiostrepton, a thiopeptide antibiotic .
Mode of Action
The mode of action of 2-MT involves its processing through tandem transamination and selective oxygenation, which initiates a highly reactive rearrangement . This rearrangement involves selective C2 N1 bond cleavage via hydrolysis for indole ring-opening, closely coupled with C2 N1 bond formation via condensation for recyclization and ring expansion . This results in the production of a quinoline ketone intermediate .
Biochemical Pathways
2-MT affects the biochemical pathways of L-Tryptophan metabolism. L-Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via L-Tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
Repeated daily injections of 1-MT generated increasing plasma concentrations followed by a steady-state after two days .
Result of Action
The result of 2-MT’s action is the initiation of indole ring expansion in the biosynthesis of Thiostrepton . This indole ring-expansion mechanism is unusual and represents a new strategy found in nature for L-Tryptophan-based functionalization .
Action Environment
The action of 2-MT can be influenced by various environmental factors. For instance, the gut microbiota can influence L-Tryptophan metabolism, which 2-MT is involved in . Additionally, the efficacy and stability of 2-MT could potentially be affected by factors such as pH, temperature, and the presence of other compounds, although specific studies on these aspects are currently lacking.
未来方向
属性
IUPAC Name |
(2S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJSOEWOQDVGJW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955096 | |
| Record name | 2-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-L-tryptophan | |
CAS RN |
33468-32-5 | |
| Record name | 2-Methyl-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033468325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-L-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2C3UL6D63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



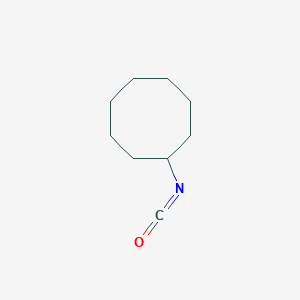
![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)
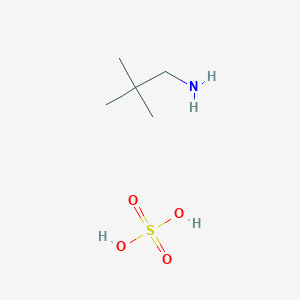


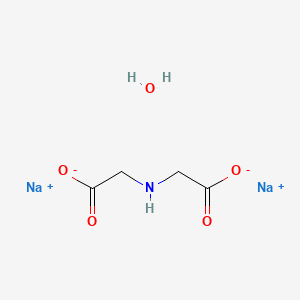

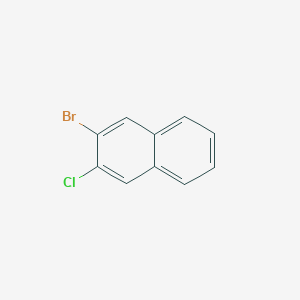
![7-Bromo-2-methylbenzo[b]thiophene](/img/structure/B1601711.png)
